molecular formula C8H9NO2 B13000719 3-Acetyl-1-methylpyridin-2(1H)-one

3-Acetyl-1-methylpyridin-2(1H)-one

Cat. No.: B13000719
M. Wt: 151.16 g/mol
InChI Key: HMUJLWOZWBUTPJ-UHFFFAOYSA-N
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Description

3-Acetyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-methylpyridin-2(1H)-one typically involves the acetylation of 1-methylpyridin-2(1H)-one. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can yield 3-hydroxy-1-methylpyridin-2(1H)-one.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-Acetyl-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridin-2(1H)-one: The parent compound without the acetyl group.

    3-Acetylpyridin-2(1H)-one: Similar structure but lacks the methyl group.

    3-Hydroxy-1-methylpyridin-2(1H)-one: A hydroxylated derivative.

Uniqueness

3-Acetyl-1-methylpyridin-2(1H)-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-acetyl-1-methylpyridin-2-one

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-9(2)8(7)11/h3-5H,1-2H3

InChI Key

HMUJLWOZWBUTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN(C1=O)C

Origin of Product

United States

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